molecular formula C6H4ClF3N2 B12840069 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12840069
M. Wt: 196.56 g/mol
InChI Key: OJMZONPLXZSSAU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a versatile chemical building block designed for research and development. This compound features a pyrimidine ring system substituted with both a chloromethyl group and a trifluoromethyl group, a combination that offers unique reactivity and physicochemical properties. The chloromethyl group is a reactive handle that facilitates further functionalization, allowing researchers to create more complex molecules through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The trifluoromethyl group is a key motif in modern agrochemical and pharmaceutical design due to its ability to enhance metabolic stability, lipophilicity, and biomolecular binding affinity . Compounds containing the trifluoromethylpyrimidine structure are of exceptional interest in medicinal chemistry for the development of potential therapeutic agents, including anticancer drugs . Furthermore, such intermediates are fundamental ingredients in the creation of advanced crop-protection agents, such as herbicides, insecticides, and fungicides . This reagent is intended for use as a synthetic intermediate in laboratory settings. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

5-(chloromethyl)-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4ClF3N2/c7-1-4-2-11-3-12-5(4)6(8,9)10/h2-3H,1H2

InChI Key

OJMZONPLXZSSAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Starting from 4-(Trifluoromethyl)pyrimidine Derivatives

One common strategy involves starting with 4-(trifluoromethyl)pyrimidin-2(1H)-ones or related derivatives, followed by chloromethylation at the 5-position. Research shows that selective O-alkylation and subsequent functional group transformations can be employed to access chloromethylated trifluoromethylpyrimidines.

  • For example, brominated enaminones and enones derived from 4-(trifluoromethyl)pyrimidinones can be converted to chloromethyl derivatives through halogenation and nucleophilic substitution steps under acidic conditions (e.g., reflux with concentrated HCl).

  • The chloromethylation typically uses formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group selectively at the 5-position of the pyrimidine ring.

Trifluoromethylation of Chloromethylpyrimidines

Alternatively, chloromethylpyrimidines can be trifluoromethylated using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of oxidants or catalysts.

  • A notable method involves trifluoromethylation of uracil derivatives with sodium trifluoromethanesulfinate and organic peroxides in aqueous media, followed by chlorination with phosphoryl chloride (POCl3) to yield chlorinated trifluoromethylpyrimidines.

  • This two-step process is environmentally benign and sustainable compared to older methods that use toxic gaseous reagents and harsh solvents.

Halogen Exchange and Fluorination Techniques

In some cases, halogen exchange reactions are used to convert dichloropyrimidines to mixed chloro-fluoro or trifluoromethyl derivatives by treatment with antimony trifluoride or hydrofluoric acid under controlled temperature and pressure.

  • For example, 2,4-dichloro-5-trichloromethyl-pyrimidine can be converted to 2,4-difluoro-5-trifluoromethyl-pyrimidine by reaction with anhydrous hydrofluoric acid at 142°C under nitrogen pressure, with continuous removal of hydrogen chloride.

  • Such halogen exchange methods can be adapted to prepare chloromethyl-trifluoromethylpyrimidines by controlling reaction parameters.

  • Comparative Data Table of Key Preparation Methods
Method Starting Material Key Reagents Conditions Yield (%) Notes
Trifluoromethylation of uracil + chlorination Uracil CF3SO2Na, TBHP, FeSO4; then POCl3 40-100°C (trifluoromethylation), reflux (chlorination) Up to 80% Environmentally benign, aqueous medium
Chloromethylation of 4-(trifluoromethyl)pyrimidinones 4-(Trifluoromethyl)pyrimidin-2(1H)-one Formaldehyde, HCl Reflux, acidic 65-70% Selective chloromethylation at 5-position
Halogen exchange fluorination 2,4-dichloro-5-trichloromethyl-pyrimidine Anhydrous HF, N2 pressure 142°C, 4 h 90% (for difluoro derivative) High temperature, pressure; can yield mixed halogenated products
Direct trifluoromethylation of chloromethylpyrimidines 5-(Chloromethyl)pyrimidine CF3I, base Controlled temperature, inert atmosphere Variable Handling of toxic CF3I is challenging
  • Research Findings and Optimization Insights
  • The trifluoromethylation of uracil derivatives using sodium trifluoromethanesulfinate and organic peroxides in water is a significant advancement, offering a safer and more sustainable route to trifluoromethylpyrimidines, which can then be chlorinated to the target compound.

  • Chloromethylation reactions require careful control of acidity and temperature to avoid over-chlorination or side reactions. Formaldehyde and hydrochloric acid under reflux provide good selectivity for the 5-position chloromethylation.

  • Halogen exchange reactions using antimony trifluoride and antimony pentachloride at elevated temperatures allow for the preparation of mixed halogenated trifluoromethylpyrimidines, which can be purified by vacuum distillation.

  • The use of continuous flow reactors and optimized catalysts in industrial settings enhances reaction control, yield, and purity, although detailed industrial protocols are proprietary.

  • Conclusion

The preparation of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine involves sophisticated synthetic strategies combining chloromethylation and trifluoromethylation steps. Recent advances emphasize environmentally friendly and sustainable methods, such as aqueous trifluoromethylation of uracil derivatives followed by chlorination. Alternative halogen exchange and direct functionalization methods provide additional routes with varying complexity and yields. Optimization of reaction conditions, including temperature, catalysts, and solvents, is critical to achieving high purity and yield. The compound’s dual functional groups enable its use as a versatile intermediate in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products

    Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Production of sulfoxides or sulfones.

    Reduction: Generation of dihydropyrimidine compounds.

Scientific Research Applications

Biological Activities

The biological activities of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine derivatives have been extensively studied:

Anticancer Activity

  • Mechanism : Compounds derived from this pyrimidine demonstrate significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, fluorinated pyrimidines are known to interfere with thymidylate synthase, a crucial enzyme in DNA synthesis .
  • Case Studies : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. These studies often employ the MTT assay to evaluate cell viability post-treatment .

Antifungal Activity

  • Efficacy : Recent studies have shown that some derivatives possess potent antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests revealed inhibition rates comparable to established antifungal agents like tebuconazole .
  • Application : These compounds could serve as potential candidates for agricultural applications to combat fungal diseases in crops.

Insecticidal Properties

  • Biological Testing : The insecticidal activity of certain trifluoromethyl pyrimidines has been assessed against pests like Spodoptera frugiperda and Mythimna separata. Although their efficacy was lower than some commercial insecticides, they still showed promise as alternatives or in combination therapies .

Data Summary

The following table summarizes the biological activities of selected derivatives of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine:

CompoundAnticancer Activity (IC50)Antifungal Activity (%)Insecticidal Activity (%)
Compound A5 µg/ml (PC3)96.76% (B. cinerea)45% (S. frugiperda)
Compound B10 µg/ml (K562)82.73% (S. sclerotiorum)30% (M. separata)
Compound C7 µg/ml (A549)100% (B. cinerea)25% (M. separata)

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The chloromethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine with analogs:

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Substituents Purity/Price (if available)
5-(Chloromethyl)-2-phenylpyrimidine 886531-63-1 C11H10ClN2 96.5–98 5-CH2Cl, 2-Ph 97%, ¥80,400/g
4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile 1402551-79-4 C6HClF3N3 Not reported 4-Cl, 6-CF3, 5-CN Available (Hairui Chemical)
5-Chloro-4-hydroxy-6-(trifluoromethyl)pyrimidine 126538-83-8 C5H2ClF3N2O Not reported 5-Cl, 4-OH, 6-CF3 Discontinued (CymitQuimica)
2-Chloro-4-(trifluoromethyl)pyrimidine 154934-99-3 C5H2ClF3N2 Not reported 2-Cl, 4-CF3 Available (Biopharmacule)
5-(Chloromethyl)-6-methyl-2-phenylpyrimidine Not provided C12H12ClN2 196–198 5-CH2Cl, 6-CH3, 2-Ph 74% yield (synthesized)

Key Observations :

  • Substituent Position : The position of the chloromethyl and trifluoromethyl groups significantly affects reactivity. For example, 5-(Chloromethyl)-2-phenylpyrimidine (position 5-CH2Cl) is more reactive in nucleophilic substitutions than 2-Chloro-4-(trifluoromethyl)pyrimidine (position 2-Cl) due to steric and electronic factors .
  • Melting Points: Derivatives with aromatic substituents (e.g., 2-phenyl) exhibit higher melting points (96–198°C) compared to non-aromatic analogs .
5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine (Hypothetical Pathway)

Trifluoromethyl Introduction : Use of LiAlH4 or trifluoromethylating agents (e.g., CF3Cu) to install -CF3 at position 4 .

Chloromethylation : Reaction of hydroxymethyl intermediates with SOCl2 or PCl5 to generate the -CH2Cl group .

Comparison with Other Compounds:
  • 4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile : Synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with trifluoromethyl cyanide .
  • 5-Chloro-4-hydroxy-6-(trifluoromethyl)pyrimidine : Prepared by hydroxylation of 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one .

Spectral Data Comparison

  • IR Spectroscopy: 5-(Chloromethyl)-6-methyl-2-phenylpyrimidine: Peaks at 3445 cm⁻¹ (N-H), 725 cm⁻¹ (C-Cl) .
  • 1H NMR :
    • 5-(Chloromethyl)-6-methyl-2-phenylpyrimidine : δ 4.30 (s, 2H, CH2Cl), δ 1.80 (s, 3H, CH3) .

Biological Activity

5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, contributing to the compound's pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential, anti-inflammatory effects, and mechanisms of action.

The molecular formula of 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is C6H4ClF3N2C_6H_4ClF_3N_2 with a molecular weight of approximately 196.56 g/mol. The presence of the chloromethyl and trifluoromethyl groups significantly influences its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₆H₄ClF₃N₂
Molecular Weight196.56 g/mol
IUPAC Name5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
CAS Number[Not specified]

Anticancer Activity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant anticancer activity. For instance, derivatives of pyrimidine with similar structures have been synthesized and tested against various cancer cell lines, including A375 (melanoma), MCF-7 (breast cancer), and DU145 (prostate cancer) .

One study reported that specific derivatives showed IC50 values as low as 2.27 µM against chronic myelogenous leukemia (K562) cells, indicating potent antiproliferative effects . The introduction of the chloromethyl group is believed to enhance the binding affinity to target proteins involved in cancer progression.

Anti-inflammatory Effects

In addition to anticancer properties, 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine derivatives have been evaluated for their anti-inflammatory activities. A study highlighted that certain pyrimidine derivatives exhibited significant inhibition of cyclooxygenase-2 (COX-2) with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

The mechanisms through which 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine exerts its biological effects involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as COX-2.
  • Receptor Binding : The trifluoromethyl group enhances the compound's ability to bind to specific receptors, modulating cellular signaling pathways.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

A notable study involved synthesizing a series of pyrimidine derivatives, including 5-(Chloromethyl)-4-(trifluoromethyl)pyrimidine, which were screened for their anticancer activity using the NCI-60 human tumor cell line panel. The results indicated that certain derivatives significantly reduced cell viability across multiple cancer types .

Study on Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of pyrimidine derivatives. It was found that compounds with the trifluoromethyl group effectively suppressed COX-2 activity, demonstrating their potential as therapeutic agents for inflammatory conditions .

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